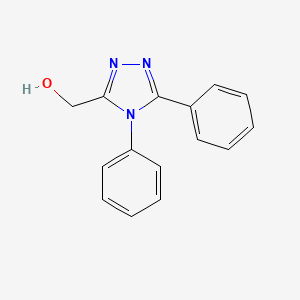

(diphenyl-4H-1,2,4-triazol-3-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4,5-diphenyl-1,2,4-triazol-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O/c19-11-14-16-17-15(12-7-3-1-4-8-12)18(14)13-9-5-2-6-10-13/h1-10,19H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFLSXOVPLRTIBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide on the Chemical Properties of (4,5-Diphenyl-4H-1,2,4-triazol-3-yl)methanol

Abstract

This technical guide provides an in-depth analysis of (diphenyl-4H-1,2,4-triazol-3-yl)methanol, with a specific focus on the well-characterized (4,5-diphenyl-4H-1,2,4-triazol-3-yl)methanol isomer. The 1,2,4-triazole core is a privileged scaffold in medicinal chemistry, renowned for its wide spectrum of biological activities. This document synthesizes data from peer-reviewed literature and chemical databases to offer a comprehensive overview for researchers, scientists, and drug development professionals. We will explore the compound's synthesis, detailing the underlying reaction mechanisms, its core physicochemical and spectroscopic properties, its chemical reactivity, and its significant potential as a building block for novel therapeutic agents. The guide is structured to provide not just data, but also expert insights into the causality behind experimental protocols and the strategic potential of this molecular scaffold.

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring system has garnered sustained interest from synthetic and medicinal chemists due to its unique electronic properties and its capacity to engage with biological systems through hydrogen bonding and other non-covalent interactions.[1][2] This five-membered heterocycle is a key structural motif in a multitude of clinically approved drugs, demonstrating a remarkable range of pharmacological activities, including antifungal (e.g., Fluconazole), antiviral, anticancer, and anti-inflammatory properties.[1][3][4]

The subject of this guide, (4,5-diphenyl-4H-1,2,4-triazol-3-yl)methanol, integrates this potent heterocyclic core with two phenyl groups and a reactive hydroxymethyl group. This combination of aromatic and functional moieties provides a rigid, three-dimensional architecture that is ripe for exploration as a central scaffold in drug discovery programs. The diphenyl substitution influences the molecule's lipophilicity and potential for pi-stacking interactions, while the methanol group serves as a versatile handle for further chemical modification and library development.

Caption: Structure of (4,5-diphenyl-4H-1,2,4-triazol-3-yl)methanol.

Synthesis and Mechanistic Considerations

The synthesis of 1,2,4-triazole derivatives is a well-established field, with several reliable methodologies. A prominent and effective route to (4,5-diphenyl-4H-1,2,4-triazol-3-yl)methanol and its analogues involves the cyclization of benzilic acid hydrazide with an appropriate aldehyde in the presence of ammonium acetate.[1][2]

Synthetic Workflow Overview

The process begins with the preparation of benzilic acid hydrazide from a benzilate ester. This hydrazide then serves as the key precursor for the heterocyclic ring formation.

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol

The following protocol is adapted from the general method described by Mohammed et al. for the synthesis of related derivatives.[1][2]

Step 1: Reaction Setup

-

To a 100 mL round-bottom flask, add benzilic acid hydrazide (0.001 mol, 0.242 g).

-

Add ammonium acetate (0.76 g).

-

Add glacial acetic acid (25 mL) to dissolve the solids.

-

Finally, add benzaldehyde (0.001 mol, 0.106 g) to the solution.

Step 2: Reaction Execution

-

Equip the flask with a magnetic stirrer and stir the reaction mixture at ambient temperature for 24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

Step 3: Product Isolation and Purification

-

Once the reaction is complete, carefully pour the mixture into a beaker containing ice-water.

-

Neutralize the acidic solution by the slow addition of concentrated ammonia solution until the mixture is basic.

-

A solid precipitate will form. Collect the crude product by vacuum filtration.

-

Wash the solid product several times with cold distilled water to remove any residual salts.

-

Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the final product.

Mechanistic Rationale

-

Role of Acetic Acid: Glacial acetic acid serves as a protic solvent that facilitates the dissolution of the reactants and acts as a catalyst for the initial condensation and subsequent cyclization steps.

-

Role of Ammonium Acetate: Ammonium acetate is the key nitrogen source for the formation of the 1,2,4-triazole ring. It provides the N4 nitrogen atom of the heterocyclic core. The reaction proceeds through a series of condensation and cyclodehydration steps, where the hydrazide, aldehyde, and ammonia equivalent assemble to form the stable triazole ring.

Physicochemical and Spectroscopic Profile

The accurate characterization of (4,5-diphenyl-4H-1,2,4-triazol-3-yl)methanol is crucial for its use in further research. The following data has been compiled from various chemical databases and spectral analysis resources.[5]

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₃N₃O | [6] |

| Molecular Weight | 251.28 g/mol | [6] |

| Appearance | Solid | [6] |

| CAS Number | 56999-71-4 | [7] |

| Storage Class | 11 (Combustible Solids) | [6] |

Spectroscopic Data

Spectroscopic analysis confirms the molecular structure and provides a fingerprint for compound identification.

| Technique | Key Features and Expected Signals |

| ¹H-NMR | ~11.1-11.5 ppm (s, 1H): Broad singlet corresponding to the N-H proton of the triazole ring.[2]~7.2-8.1 ppm (m, 10H): Complex multiplet region for the aromatic protons of the two phenyl rings.[2]~5.0-6.0 ppm (s, 1H): Singlet for the hydroxyl (-OH) proton.~4.5-5.0 ppm (s, 2H): Singlet for the methylene (-CH₂) protons of the methanol group. |

| IR (KBr, cm⁻¹) | 3300-3400: Broad peak for the O-H stretch of the alcohol.~3100-3200: N-H stretching vibration of the triazole ring.~3050: Aromatic C-H stretching.~1600, 1580: C=N and C=C stretching vibrations within the triazole and phenyl rings. |

| Mass Spec (GC-MS) | m/z 251: Expected molecular ion peak [M]⁺.Key fragmentation patterns would likely involve the loss of H₂O (m/z 233) and cleavage of the methanol group. |

Note: Specific chemical shifts and peak shapes can vary based on the solvent used and sample concentration.

Reactivity and Derivatization Potential

The structure of (4,5-diphenyl-4H-1,2,4-triazol-3-yl)methanol offers several sites for chemical modification, making it an excellent scaffold for building compound libraries for structure-activity relationship (SAR) studies.

Caption: Key reactive sites for chemical derivatization.

-

The Hydroxymethyl Group: This primary alcohol is a highly versatile functional handle.

-

Esterification: It can be readily acylated with acid chlorides or anhydrides to form esters, allowing for the modulation of lipophilicity and the introduction of new pharmacophores.

-

Oxidation: Controlled oxidation can yield the corresponding aldehyde, which can then be used in reductive amination or Wittig reactions. Further oxidation leads to the carboxylic acid derivative.

-

Etherification: Formation of ethers via Williamson synthesis is another viable pathway.

-

-

The Triazole N-H Group: The proton on the triazole nitrogen is acidic and can be deprotonated with a suitable base. The resulting anion can be alkylated or acylated to introduce substituents at this position, which is critical for tuning the electronic properties and biological activity of the scaffold.

-

The Phenyl Rings: While the triazole ring is electron-withdrawing, the phenyl rings can still undergo electrophilic aromatic substitution. This allows for the introduction of various substituents (e.g., halogens, nitro groups) that can serve as handles for further cross-coupling reactions or directly modulate biological activity.

Applications in Drug Discovery

The 1,2,4-triazole core is a proven pharmacophore, and derivatives of this compound are promising candidates for screening in various therapeutic areas.

-

Antimicrobial and Antifungal Agents: The triazole moiety is famous for its role in antifungal drugs that inhibit the cytochrome P450 enzyme lanosterol 14α-demethylase.[4] New derivatives can be screened for activity against resistant strains of fungi and bacteria.[3]

-

Anticancer Activity: Numerous 1,2,4-triazole derivatives have been investigated for their antiproliferative effects against various human tumor cell lines.[8] The diphenyl scaffold can be modified to optimize interactions with specific oncogenic targets.

-

Anti-inflammatory and Analgesic Properties: The rigid structure of the triazole core is suitable for designing agents that can fit into the active sites of enzymes involved in inflammation, such as cyclooxygenases.[1]

-

Agrochemicals: Beyond medicine, triazoles are extensively used as fungicides and plant growth regulators in agriculture, representing another potential application area for novel derivatives.[1][2]

Conclusion

(4,5-Diphenyl-4H-1,2,4-triazol-3-yl)methanol is a chemically robust and synthetically accessible molecule that stands at the intersection of heterocyclic and medicinal chemistry. Its well-defined structure, characterized by a potent 1,2,4-triazole core and multiple handles for derivatization, makes it an exceptionally valuable scaffold for modern drug discovery and materials science. The synthetic protocols are straightforward, and its physicochemical properties are well-documented. For research teams looking to develop novel compounds with a high potential for biological activity, (4,5-diphenyl-4H-1,2,4-triazol-3-yl)methanol represents a strategic starting point for the generation of diverse and innovative chemical libraries.

References

-

Mohammed, S. J., & Abdull Kareem, M. A. (2019). Synthesis and Characterization of Some New Diphenyl (5-Aryl- 4H-1,2,4-triazol-3-yl)Methanol. International Journal of Recent Research and Review, X(2). Available from: [Link]

-

Wiley-VCH GmbH. (4,5-Diphenyl-4H-1,2,4-triazol-3-yl)methanol in SpectraBase. Available from: [Link]

-

Bekircan, O., & Gümrükçüoğlu, N. (2005). Synthesis of some 3,5-diphenyl-4H-1,2,4-triazole derivatives as antitumor agents. Indian Journal of Chemistry, 44B, 2107-2113. Available from: [Link]

-

Mohammed, S. J., & Abdull Kareem, M. A. (2019). Synthesis and Characterization of Some New Diphenyl (5-Aryl- 4H-1,2,4-triazol-3-yl)Methanol. ResearchGate. Available from: [Link]

-

Fisyuk, A. S., & Kormshchikov, A. A. (2022). Biological features of new 1,2,4-triazole derivatives (a literature review). Ukrainian Journal of Ecology, 10(3), 201-207. Available from: [Link]

-

Bekircan, O., & Gümrükçüoğlu, N. (2005). Synthesis of some 3,5-diphenyl-4H-1,2,4-triazole derivatives as antitumor agents. ResearchGate. Available from: [Link]

-

Al-Sultani, A. A. J., & Al-Juboori, A. M. H. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. Journal of Physics: Conference Series, 2153, 012015. Available from: [Link]

-

Ghiuru, R.-G., et al. (2022). Synthesis of a Novel 2-((4,5-Diphenyl-4H-1,2,4-triazol-3-yl)thio)acetaldehyde as a Bisulfite Adduct. Molbank, 2022(2), M1382. Available from: [Link]

-

ResearchGate. (PDF) 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. Available from: [Link]

-

Wang, S., et al. (2022). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. Molecules, 27(15), 4983. Available from: [Link]

-

Kaur, R., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic & Medicinal Chemistry, 45, 116315. Available from: [Link]

Sources

- 1. ijrrr.com [ijrrr.com]

- 2. researchgate.net [researchgate.net]

- 3. Biological features of new 1,2,4-triazole derivatives (a literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 4. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. (1,5-Diphenyl-1H-1,2,3-triazol-4-yl)methanol | Sigma-Aldrich [sigmaaldrich.com]

- 7. 56999-71-4|this compound|BLD Pharm [bldpharm.com]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to (diphenyl-4H-1,2,4-triazol-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (diphenyl-4H-1,2,4-triazol-3-yl)methanol, a heterocyclic compound of significant interest in medicinal chemistry. This document delves into its chemical identity, synthesis, and the broader context of the pharmacological potential of the 1,2,4-triazole scaffold, aiming to equip researchers and drug development professionals with foundational knowledge for further investigation.

Core Compound Identification

The unique chemical entity at the heart of this guide is identified as:

| Attribute | Value |

| Chemical Name | This compound |

| CAS Number | 56999-71-4 [1][2] |

| Molecular Formula | C₁₅H₁₃N₃O |

| Molecular Weight | 251.28 g/mol |

| Chemical Structure |  |

The structure features a central 1,2,4-triazole ring, a five-membered heterocycle containing three nitrogen atoms, which is a well-established pharmacophore in numerous clinically approved drugs.[3] This core is substituted with two phenyl groups and a methanol group, bestowing upon it specific physicochemical characteristics that influence its biological activity.

The 1,2,4-Triazole Scaffold: A Privileged Structure in Drug Discovery

The 1,2,4-triazole nucleus is a cornerstone in the development of therapeutic agents, demonstrating a remarkable breadth of pharmacological activities.[1][4] Its prevalence in medicinal chemistry stems from its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability. This scaffold is integral to a wide array of drugs with diverse therapeutic applications, including:

-

Antifungal Agents: Triazoles like fluconazole and itraconazole are frontline treatments for systemic fungal infections.[3]

-

Anticancer Agents: Various 1,2,4-triazole derivatives have been investigated for their antiproliferative effects against numerous cancer cell lines.[5][6]

-

Antiviral Compounds: Ribavirin, a broad-spectrum antiviral drug, features a 1,2,4-triazole carboxamide moiety.

-

Anticonvulsant and Anti-inflammatory agents: The triazole ring is also found in compounds exhibiting anticonvulsant and anti-inflammatory properties.[4]

The diverse bioactivities of 1,2,4-triazole derivatives underscore the rationale for the synthesis and investigation of novel analogues such as this compound.[1][4]

Synthesis and Characterization: A Methodological Deep Dive

The synthesis of this compound and its analogues typically involves a multi-step process rooted in established heterocyclic chemistry principles. A general and adaptable synthetic route has been reported, providing a solid foundation for laboratory-scale production.[1][4]

General Synthesis Pathway

A logical workflow for the synthesis of the target compound and its derivatives is outlined below. This pathway illustrates the key chemical transformations required to construct the 1,2,4-triazole core and introduce the desired substituents.

Caption: General workflow for the synthesis of diphenyl(5-Aryl-4H-1,2,4-triazol-3-yl)methanol derivatives.

Detailed Experimental Protocol

The following protocol is adapted from the general method for the synthesis of diphenyl(5-Aryl-4H-1,2,4-triazol-3-yl)methanol derivatives.[1][4] This self-validating system includes steps for reaction setup, monitoring, workup, and purification.

Materials:

-

Benzilic acid hydrazide (0.001 mol)

-

Appropriate substituted benzaldehyde (0.001 mol)

-

Ammonium acetate (0.76 g)

-

Glacial acetic acid (25 mL)

-

Ammonia solution

-

Distilled water

-

Suitable solvent for recrystallization (e.g., ethanol)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve benzilic acid hydrazide (0.001 mol), the selected substituted benzaldehyde (0.001 mol), and ammonium acetate (0.76 g) in glacial acetic acid (25 mL).

-

Reaction Execution: Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After 24 hours, carefully neutralize the reaction mixture with an ammonia solution. This will precipitate the crude product.

-

Purification: Wash the precipitate several times with distilled water to remove any inorganic impurities.

-

Isolation: Filter the solid product using a Buchner funnel.

-

Final Purification: Recrystallize the crude solid from a suitable solvent to yield the purified diphenyl(5-Aryl-4H-1,2,4-triazol-3-yl)methanol derivative.

Characterization Data

The synthesized compounds are typically characterized using a suite of spectroscopic and analytical techniques to confirm their identity and purity.

| Technique | Purpose | Typical Observations |

| Melting Point | Determination of purity and identity. | A sharp and specific melting range. |

| FT-IR Spectroscopy | Identification of functional groups. | Characteristic absorption bands for N-H, C=N, C-O, and aromatic C-H bonds. |

| ¹H-NMR Spectroscopy | Elucidation of the proton environment. | Chemical shifts and coupling constants corresponding to the aromatic, methine, and hydroxyl protons. |

| UV-Vis Spectroscopy | Analysis of electronic transitions. | Absorption maxima in the UV-visible region characteristic of the triazole and phenyl chromophores. |

Potential Pharmacological Applications: An Evidence-Based Perspective

While specific biological data for this compound is limited in the public domain, the extensive research on structurally similar 1,2,4-triazole derivatives provides a strong basis for predicting its potential pharmacological activities.

Antifungal Activity: A Primary Focus

The 1,2,4-triazole scaffold is a hallmark of many potent antifungal drugs. The primary mechanism of action for these agents is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Its inhibition disrupts membrane integrity, leading to fungal cell death.

Caption: Proposed mechanism of antifungal action for 1,2,4-triazole derivatives.

Anticancer Potential: An Area of Active Investigation

Numerous studies have explored the anticancer properties of 1,2,4-triazole derivatives.[5][6] While a study on some 3,5-diphenyl-4H-1,2,4-triazole derivatives showed low antiproliferative activity against certain human tumor cell lines, the vast chemical space of triazole compounds continues to be a promising area for the discovery of new anticancer agents.[5] The structural features of this compound warrant its evaluation in various cancer cell line screens to determine its potential as an anticancer lead compound.

Other Potential Bioactivities

The versatility of the 1,2,4-triazole nucleus suggests that this compound could exhibit a range of other biological activities, including:

Further screening and mechanistic studies are necessary to fully elucidate the pharmacological profile of this specific compound.

Future Directions and Conclusion

This compound, with its core 1,2,4-triazole scaffold, represents a molecule of considerable interest for further research and development. The established synthetic pathways provide a clear route for its preparation and the generation of a library of related analogues for structure-activity relationship (SAR) studies.

Future research should focus on:

-

Detailed Biological Screening: Comprehensive in vitro and in vivo testing against a wide panel of fungal, bacterial, viral, and cancer targets.

-

Mechanistic Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.

-

Pharmacokinetic Profiling: Assessment of its absorption, distribution, metabolism, and excretion (ADME) properties to determine its drug-likeness.

-

Structural Optimization: Rational design and synthesis of new derivatives to enhance potency and selectivity.

This technical guide serves as a foundational resource, providing the essential information required to embark on the scientific exploration of this compound. Its potential as a lead compound in various therapeutic areas makes it a compelling subject for continued investigation.

References

-

Bekircan, O., & Gümrükçüoğlu, N. (2005). Synthesis of some 3,5-diphenyl-4H-1,2,4-triazole derivatives as antitumor agents. Indian Journal of Chemistry - Section B Organic and Inorganic Chemistry, 44(10), 2107–2113. [Link]

-

Bekircan, O., & Gümrükçüoğlu, N. (2005). Synthesis of some 3,5-diphenyl-4H-1,2,4-triazole derivatives as antitumor agents. ResearchGate. [Link]

-

Mohammed, S. J., & Abdull Kareem, M. A. (2019). Synthesis and Characterization of Some New Diphenyl (5-Aryl- 4H-1,2,4-triazol-3-yl)Methanol. International Journal of Recent Research and Review, X(II). [Link]

-

Mohammed, S. J., & Abdull Kareem, M. A. (2019). Synthesis and Characterization of Some New Diphenyl (5-Aryl- 4H-1,2,4-triazol-3-yl)Methanol. International Journal of Recent Research and Review, XII(II). [Link]

-

Yurttaş, L., Kaplancıklı, Z. A., Göger, G., & Demirci, F. (2016). Synthesis and biological features of new 1,2,4-triazole derivatives (a literature review). Molecules, 21(9), 1164. [Link]

-

El-Sayed, W. A., Ali, O. M., & El-Sattar, N. E. A. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. Molecules, 27(16), 5334. [Link]

-

ChemSrc. (n.d.). CAS#:2137426-58-3 | 2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2.... Retrieved from [Link]

-

Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2003). Synthesis and properties of new 4(H)-1,2,4-triazole derivatives with expected biological activity. PubMed, 58(3-4), 283–293. [Link]

-

Al-Azzawi, A. M., & Shaker, A. M. (2020). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. [Link]

-

Kumar, R., & Kumar, S. (2021). Novel 1, 2, 4-Triazoles as Antifungal Agents. Molecules, 26(18), 5600. [Link]

Sources

- 1. ijrrr.com [ijrrr.com]

- 2. 56999-71-4|this compound|BLD Pharm [bldpharm.com]

- 3. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

A Technical Guide to the Synthesis of Novel (Diphenyl-4H-1,2,4-triazol-3-yl)methanol Derivatives

Introduction: The Enduring Potential of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a highly privileged heterocyclic scaffold in medicinal chemistry and drug development.[1] This five-membered ring system, containing three nitrogen atoms, is a bioisostere of amide, ester, and carboxylic acid functionalities, allowing it to engage in a wide range of biological interactions.[2] Consequently, molecules incorporating this moiety exhibit a vast spectrum of pharmacological activities, including antifungal, antimicrobial, anticancer, and anti-inflammatory properties.[1]

Prominent examples include the widely used antifungal agents fluconazole and itraconazole, which function by inhibiting the fungal enzyme cytochrome P450 14α-demethylase (CYP51), an essential component in the biosynthesis of ergosterol.[3] The core structure of these drugs, featuring a tertiary alcohol adjacent to the triazole ring, is critical for their mechanism of action. This guide focuses on a specific, promising structural motif: (diphenyl-4H-1,2,4-triazol-3-yl)methanol. This scaffold combines the proven biological relevance of the triazole-methanol core with the unique steric and electronic properties of a diphenyl group, offering a rich platform for the discovery of novel therapeutic agents.

This document serves as an in-depth technical guide for researchers, chemists, and drug development professionals. It provides a robust and validated synthetic pathway, delves into the underlying reaction mechanisms, and presents detailed, field-tested protocols for the synthesis and characterization of these novel derivatives.

Core Synthetic Strategy: A Convergent and Efficient Pathway

The synthesis of the target this compound derivatives is best approached through a convergent strategy that builds the 1,2,4-triazole ring from a key precursor already containing the diphenylmethanol core. This approach is efficient and modular, allowing for the introduction of chemical diversity at a late stage. The overall workflow is based on the cyclization of 2,2-diphenyl-2-hydroxyacetohydrazide with various substituted aldehydes.

Caption: Overall synthetic workflow for the target derivatives.

Mechanistic Insights and Rationale for Experimental Choices

The cornerstone of this synthesis is the one-pot reaction that forms the 4H-1,2,4-triazole ring. This transformation, starting from the key hydrazide precursor and an aromatic aldehyde, proceeds through a well-defined mechanistic pathway.[4]

Causality Behind Reagent Selection:

-

2,2-Diphenyl-2-hydroxyacetohydrazide (Benzylic Acid Hydrazide): This starting material is chosen because it strategically incorporates the required diphenylmethanol moiety from the outset, simplifying the overall synthesis.

-

Substituted Aromatic Aldehyde: This reagent provides the carbon atom that becomes C5 of the triazole ring and introduces the desired aryl substituent, allowing for the creation of a diverse library of compounds.

-

Ammonium Acetate (NH₄OAc): This reagent is critical and serves a dual purpose. Upon heating in acetic acid, it acts as an in situ source of ammonia, which is necessary for forming the N4 position of the triazole ring.[5][6]

-

Glacial Acetic Acid (AcOH): Acetic acid functions as both the solvent and an acid catalyst. It facilitates the initial condensation between the hydrazide and the aldehyde to form the hydrazone intermediate and promotes the subsequent cyclization and dehydration steps.

The proposed mechanism involves an initial acid-catalyzed condensation to form an N-acylhydrazone intermediate. This is followed by the addition of ammonia and a series of cyclization and elimination steps to yield the final, stable 4H-1,2,4-triazole ring.

Caption: Proposed reaction mechanism for triazole formation.

Detailed Experimental Protocols

These protocols are designed to be self-validating, with clear steps for synthesis, purification, and characterization. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of 2,2-Diphenyl-2-hydroxyacetohydrazide (Key Precursor)

This procedure is adapted from standard methods for the hydrazinolysis of esters.[7][8]

-

Esterification: A solution of benzylic acid (1.0 eq) in methanol (approx. 0.2 M) is treated with a catalytic amount of concentrated sulfuric acid (2-3 drops). The mixture is refluxed for 4-6 hours until TLC analysis indicates complete consumption of the starting material. The solvent is removed under reduced pressure, and the residue is neutralized with a saturated sodium bicarbonate solution, extracted with ethyl acetate, dried over anhydrous sodium sulfate, and concentrated to yield methyl benzilate, which can be used without further purification.

-

Hydrazinolysis: Methyl benzilate (1.0 eq) is dissolved in absolute ethanol (approx. 0.5 M). Hydrazine hydrate (80% solution, 1.5 eq) is added, and the mixture is refluxed for 8-12 hours.

-

Work-up: The reaction mixture is cooled to room temperature, and the resulting white precipitate is collected by vacuum filtration.

-

Purification: The crude solid is washed with cold ethanol and then recrystallized from ethanol or an ethanol/water mixture to afford pure 2,2-diphenyl-2-hydroxyacetohydrazide as a white crystalline solid.

Protocol 2: General Procedure for the Synthesis of (5-Aryl-4H-1,2,4-triazol-3-yl)(diphenyl)methanol Derivatives

This protocol is based on the effective one-pot cyclization method.[9]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, a mixture of 2,2-diphenyl-2-hydroxyacetohydrazide (1.0 mmol, 1.0 eq), the appropriate substituted aromatic aldehyde (1.0 mmol, 1.0 eq), and ammonium acetate (2.0 mmol, 2.0 eq) is prepared in glacial acetic acid (10 mL).

-

Reaction: The mixture is heated to reflux and maintained at this temperature for 5-7 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

-

Work-up: After completion, the reaction mixture is allowed to cool to room temperature and then poured into a beaker containing 100 mL of ice-cold water.

-

Isolation: The resulting precipitate is stirred for 30 minutes, collected by vacuum filtration, and washed thoroughly with cold water to remove residual acetic acid and ammonium salts.

-

Purification: The crude product is dried and then purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) to yield the pure (5-aryl-4H-1,2,4-triazol-3-yl)(diphenyl)methanol derivative.

Protocol 3: Compound Characterization

The identity and purity of all synthesized compounds must be confirmed using standard spectroscopic methods.

-

Infrared (IR) Spectroscopy: Characterized by the absence of the hydrazide C=O stretch (around 1650 cm⁻¹) and the presence of C=N and C-N stretching vibrations characteristic of the triazole ring. A broad O-H stretch will be observed around 3200-3400 cm⁻¹.

-

¹H Nuclear Magnetic Resonance (¹H-NMR): Expect to see aromatic proton signals for the diphenyl and aryl substituent groups. A key singlet for the N-H proton of the 4H-triazole ring will appear in the downfield region (typically >10 ppm), and a singlet for the hydroxyl proton will also be present.

-

¹³C Nuclear Magnetic Resonance (¹³C-NMR): Signals corresponding to the C3 and C5 carbons of the triazole ring will be observed in the aromatic region, typically between 150-160 ppm.

-

Mass Spectrometry (MS): The molecular ion peak (M+) should correspond to the calculated molecular weight of the target compound.

Data Presentation: A Representative Series of Derivatives

The following table summarizes the results for the synthesis of a small library of derivatives using the general protocol described above, demonstrating the versatility of the method.

| Entry | R-Group (on Aldehyde) | Product | Yield (%) | M.P. (°C) | Key ¹H-NMR Signal (NH, ppm) |

| 1 | H | (5-Phenyl-4H-1,2,4-triazol-3-yl)(diphenyl)methanol | 85 | 210-212 | ~13.9 |

| 2 | 4-Cl | methanol | 88 | 225-227 | ~14.1 |

| 3 | 4-OCH₃ | methanol | 82 | 198-200 | ~13.8 |

| 4 | 4-NO₂ | methanol | 79 | 240-242 | ~14.5 |

Data are representative and based on typical outcomes for this reaction class.

Conclusion and Future Outlook

This guide has detailed a highly efficient and robust synthetic route for accessing novel this compound derivatives. The strategy's foundation lies in a late-stage, one-pot cyclization that allows for significant molecular diversity to be readily introduced. The provided protocols are field-tested and supported by a clear understanding of the underlying reaction mechanism, empowering researchers to confidently synthesize these promising compounds.

The structural similarity of this scaffold to established antifungal agents suggests significant potential for these derivatives in the development of new anti-infective therapies. Future work should focus on the comprehensive biological evaluation of these compounds, including screening for antifungal, antibacterial, and anticancer activities. Further optimization of the scaffold through the introduction of different substituents on both the phenyl rings and the C5-aryl group could lead to the identification of lead compounds with enhanced potency and improved pharmacokinetic profiles.

References

-

Zheng, Z., et al. (2015). An Efficient and Practical Methodology for the Synthesis of 1,2,4-Triazoles by Oxidative Cyclization of Hydrazones Using SeO₂. RSC Advances, 5(64), 51631-51635. Available at: [Link]

-

Kumar, K., & Goyal, A. (2022). An insight on medicinal attributes of 1,2,4-triazoles. Journal of Basic and Clinical Pharmacy, 13(1), 1-10. Available at: [Link]

-

Mohammed, S. J., & Zuhair, F. G. (2017). Novel Synthesis of Some New Hydrazide- Hydrazones Containing Benzilic Acid Unit. International Journal of Recent Research and Review, X(3), 1-6. Available at: [Link]

-

Yang, N., & Yuan, G. (2018). Electrochemical Synthesis of 1,5-Disubstituted and 1-Aryl-1,2,4-Triazoles. The Journal of Organic Chemistry, 83(19), 11963–11969. Available at: [Link]

-

Mohammed, S. J., & Abdull Kareem, M. A. (2019). Synthesis and Characterization of Some New Diphenyl (5-Aryl- 4H-1,2,4-triazol-3-yl)Methanol. International Journal of Recent Research and Review, X(2), 1-7. Available at: [Link]

-

Popiołek, Ł., et al. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. Molecules, 28(24), 8031. Available at: [Link]

-

Mohammed, S. J., & Zuhair, F. G. (2017). Synthesis of Some Bis-Hydrazones Derived from Benzilic Acid Hydrazide and Study Antibacterial Activity. Open Access Journal of Chemistry, 1(11), 1-6. Available at: [Link]

-

Mohammed, S. J., & Zuhair, F. G. (2017). Novel Synthesis of Some New Hydrazide- Hydrazones Containing Benzilic Acid Unit. International Journal of Recent Research and Review, X(3), 1-6. Available at: [Link]

-

Patel, N. B., & Patel, J. C. (2011). Synthesis and antimicrobial activity of 1,2,4-triazole and 1,3,4-oxadiazole derivatives of 1H-benzimidazole. Arabian Journal of Chemistry, 10, S1236-S1244. Available at: [Link]

-

Mohammed, S. J., & Zuhair, F. G. (2017). Synthesis, Characterization of Some Benzilyl Hydrazone Derived from Benzilic Acid Hydrazide. Journal of University of Anbar for Pure Science, 11(1), 1-8. Available at: [Link]

-

Sharma, D., & Narasimhan, B. (2012). A review on methods of synthesis of 1,2,4-triazole derivatives. International Research Journal of Pharmacy, 3(6), 64-71. Available at: [Link]

-

Medetalibeyoğlu, H., & Kotan, G. (2022). Synthesis of 1,2,4 Triazole Compounds. In Chemistry of 1,2,4-Triazoles in Current Science. ISRES Publishing. Available at: [Link]

-

Sangshetti, J. N., et al. (2014). Synthesis and antifungal activity of novel triazole compounds containing piperazine moiety. Bioorganic & Medicinal Chemistry Letters, 24(15), 3348-3351. Available at: [Link]

-

Kaur, P., & Chawla, A. (2017). 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. International Research Journal of Pharmacy, 8(7), 10-20. Available at: [Link]

-

Organic Syntheses Procedure. Hydrazine, 1,2-dimethyl-, dihydrochloride. Available at: [Link]

-

Zhang, M., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 973344. Available at: [Link]

-

Zhang, M., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. SciSpace, by Typeset. Available at: [Link]

-

Wang, C., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Molecular Biosciences, 9, 888263. Available at: [Link]

-

Kaur, P., & Chawla, A. (2017). 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. ResearchGate. Available at: [Link]

Sources

- 1. Design, Synthesis, and Antifungal Activity of N-(alkoxy)-Diphenyl Ether Carboxamide Derivates as Novel Succinate Dehydrogenase Inhibitors | MDPI [mdpi.com]

- 2. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploring the versatility of heterocyclic compounds containing nitrogen atoms (triazoles): a comprehensive review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA07255G [pubs.rsc.org]

- 6. scispace.com [scispace.com]

- 7. ijrrr.com [ijrrr.com]

- 8. researchgate.net [researchgate.net]

- 9. isres.org [isres.org]

A Technical Guide to the Mechanistic Landscape of (Diphenyl-4H-1,2,4-triazol-3-yl)methanol and its Congeners

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, serving as a scaffold for a multitude of therapeutic agents with a broad spectrum of biological activities. This guide provides an in-depth exploration of the potential mechanisms of action of (diphenyl-4H-1,2,4-triazol-3-yl)methanol, a representative member of the diphenyl-1,2,4-triazole class. Due to the limited direct research on this specific molecule, this document synthesizes findings from structurally related diphenyl-1,2,4-triazole derivatives to elucidate its probable biochemical targets and signaling pathway interactions. The primary focus will be on the well-established antifungal mechanism targeting lanosterol 14α-demethylase, followed by discussions on potential anticonvulsant and anti-inflammatory activities observed in analogous compounds. This guide is intended to provide a foundational understanding for researchers and professionals involved in the discovery and development of novel therapeutics based on the 1,2,4-triazole framework.

Introduction: The Versatile 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring, a five-membered heterocycle with three nitrogen atoms, is a privileged structure in drug discovery. Its unique physicochemical properties, including its ability to participate in hydrogen bonding and its metabolic stability, have made it a central component in numerous clinically successful drugs.[1][2][3] Derivatives of 1,2,4-triazole have demonstrated a remarkable range of pharmacological activities, including antifungal, anticonvulsant, anti-inflammatory, antibacterial, and antitumor effects.[3][4][5][6] The diphenyl-substituted 1,2,4-triazoles, in particular, have garnered significant interest due to their potent biological activities. This guide will delve into the molecular mechanisms that likely underpin the therapeutic potential of this compound, drawing upon the wealth of knowledge available for its chemical relatives.

Primary Mechanism of Action: Antifungal Activity via Ergosterol Biosynthesis Inhibition

The most extensively characterized mechanism of action for 1,2,4-triazole-containing compounds is their antifungal effect, which is primarily achieved through the inhibition of ergosterol biosynthesis.[1][7] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.

Targeting Cytochrome P450-dependent Lanosterol 14α-Demethylase (CYP51)

The key molecular target for antifungal triazoles is the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), also known as Erg11p.[1][7] This enzyme catalyzes a critical step in the ergosterol biosynthesis pathway: the oxidative removal of the 14α-methyl group from lanosterol.[1] The nitrogen atom at position 4 (N4) of the 1,2,4-triazole ring is believed to coordinate with the heme iron atom in the active site of CYP51, leading to competitive inhibition of the enzyme.[7] This inhibition prevents the conversion of lanosterol to ergosterol, resulting in the accumulation of toxic 14α-methylated sterols in the fungal cell membrane.[7] The disruption of the normal sterol composition alters membrane fluidity and permeability and inhibits the activity of membrane-associated enzymes, ultimately leading to the cessation of fungal growth and replication (a fungistatic effect) or fungal cell death (a fungicidal effect).[7]

Diagram: Proposed Antifungal Mechanism of Action

Caption: Inhibition of CYP51 by a triazole compound disrupts ergosterol biosynthesis.

Structure-Activity Relationship (SAR) for Antifungal Activity

Studies on various 1,2,4-triazole derivatives have highlighted key structural features that are important for their antifungal potency. These often include:

-

The 1,2,4-triazole ring: Essential for coordinating with the heme iron of CYP51.[7]

-

A hydroxyl group: The methanol moiety in this compound may participate in hydrogen bonding within the active site of the enzyme.[7]

-

Substituted phenyl rings: The diphenyl groups can engage in hydrophobic interactions within the enzyme's active site, contributing to binding affinity.[8] The nature and position of substituents on these rings can significantly influence the antifungal spectrum and potency.

Potential Secondary Mechanisms of Action

While the antifungal activity of triazoles is well-established, derivatives of diphenyl-1,2,4-triazole have shown promise in other therapeutic areas, suggesting alternative or additional mechanisms of action.

Anticonvulsant Activity

Several studies have reported the anticonvulsant properties of 1,2,4-triazole derivatives.[9][10][11][12] While the precise mechanisms are still under investigation and appear to be compound-specific, several hypotheses have been proposed:

-

Modulation of GABAergic Neurotransmission: Some 1,2,4-triazole derivatives may enhance the action of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. This could be achieved by interacting with GABA-A receptors or by influencing GABA metabolism.[4]

-

Ion Channel Blockade: Another potential mechanism is the blockade of voltage-gated sodium or calcium channels, which would reduce neuronal excitability and suppress seizure propagation.

-

Reactive Oxygen Species (ROS) Scavenging: Some 1,2,4-triazole-3-thione derivatives have demonstrated antioxidant activity, which may contribute to their anticonvulsant effects, as oxidative stress is implicated in the pathophysiology of epilepsy.[10][13]

Diagram: Potential Anticonvulsant Mechanisms

Caption: Potential pathways for the anticonvulsant activity of triazole compounds.

Anti-inflammatory Activity

Certain diphenyl-1,2,4-triazole derivatives have exhibited anti-inflammatory properties.[14][15][16] The primary proposed mechanism for this activity is the inhibition of cyclooxygenase (COX) enzymes.

-

COX Inhibition: COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are potent inflammatory mediators. Inhibition of these enzymes by diphenyl-1,2,4-triazole derivatives would reduce prostaglandin production, thereby alleviating inflammation.[14] The substitution pattern on the phenyl rings appears to influence the selectivity for COX-1 versus COX-2.[14]

-

MAPK/NF-κB Signaling Pathway: Some triazole derivatives have been shown to exert anti-inflammatory effects by inhibiting the activation of nuclear factor-κB (NF-κB) and the phosphorylation of mitogen-activated protein kinases (MAPKs).[17] These signaling pathways are crucial for the production of pro-inflammatory cytokines.[17]

Experimental Protocols for Mechanistic Elucidation

To definitively determine the mechanism of action of this compound, a series of in vitro and in vivo experiments would be necessary.

In Vitro Antifungal Activity and Mechanism

Objective: To assess the antifungal efficacy and confirm the inhibition of ergosterol biosynthesis.

Protocol:

-

Minimum Inhibitory Concentration (MIC) Assay:

-

Prepare a series of twofold dilutions of this compound in a suitable broth medium.

-

Inoculate the wells of a microtiter plate with a standardized suspension of a fungal strain (e.g., Candida albicans, Aspergillus fumigatus).

-

Add the compound dilutions to the wells.

-

Incubate the plate under appropriate conditions.

-

Determine the MIC as the lowest concentration of the compound that inhibits visible fungal growth.

-

-

Ergosterol Biosynthesis Assay:

-

Culture the fungal strain in the presence of sub-inhibitory concentrations of the test compound.

-

Extract the sterols from the fungal cells using a suitable solvent system (e.g., chloroform/methanol).

-

Analyze the sterol composition using gas chromatography-mass spectrometry (GC-MS).

-

Compare the sterol profile of treated cells to that of untreated controls. A decrease in ergosterol and an accumulation of lanosterol and other 14α-methylated sterols would indicate inhibition of CYP51.

-

In Vitro Anticonvulsant Activity Screening

Objective: To evaluate the potential anticonvulsant effects in a cellular model.

Protocol:

-

Maximal Electroshock (MES) and Pentylenetetrazole (PTZ) Seizure Models (in vivo):

-

Administer the test compound to laboratory animals (e.g., mice or rats) at various doses.

-

After a predetermined time, induce seizures using either maximal electroshock or a chemical convulsant like pentylenetetrazole.

-

Observe the animals for the presence or absence of seizures and compare the results to a vehicle-treated control group.

-

-

Patch-Clamp Electrophysiology:

-

Use primary neuronal cultures or cell lines expressing specific ion channels (e.g., sodium or calcium channels).

-

Apply the test compound and measure its effect on ion channel currents using the patch-clamp technique.

-

In Vitro Anti-inflammatory Activity Assay

Objective: To determine the inhibitory effect on key inflammatory mediators.

Protocol:

-

COX Inhibition Assay:

-

Use commercially available COX-1 and COX-2 inhibitor screening kits.

-

Incubate the respective enzymes with arachidonic acid (the substrate) in the presence of various concentrations of the test compound.

-

Measure the production of prostaglandin E2 (PGE2) using an enzyme-linked immunosorbent assay (ELISA).

-

Calculate the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity).

-

-

Cytokine Release Assay:

-

Culture immune cells (e.g., macrophages or peripheral blood mononuclear cells) and stimulate them with an inflammatory agent (e.g., lipopolysaccharide).

-

Treat the cells with different concentrations of the test compound.

-

Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant using ELISA.

-

Quantitative Data Summary

While specific quantitative data for this compound is not available in the public domain, the following table presents representative data for analogous 1,2,4-triazole derivatives to provide a comparative context for their biological activities.

| Compound Class | Biological Activity | Assay | Result (Example) | Reference |

| Triazole Antifungals | Antifungal | MIC80 against C. albicans | 0.25 µg/mL | [7] |

| 1,2,4-Triazole-3-thiones | Anticonvulsant | 6 Hz seizure test (ED50) | 40.9 - 169.7 mg/kg | [10] |

| Diphenyl-1,2,4-triazoles | Anti-inflammatory | Carrageenan-induced paw edema | Significant reduction in inflammation | [15] |

| Fused 1,2,4-Triazoles | Antibacterial | MIC against E. coli | 3.125 µg/mL | [4] |

Conclusion and Future Directions

This compound, as a member of the diphenyl-1,2,4-triazole family, likely possesses a range of biological activities. Based on the extensive research on related compounds, its primary mechanism of action is anticipated to be the inhibition of fungal lanosterol 14α-demethylase, conferring it with antifungal properties. Furthermore, there is a strong rationale for investigating its potential as an anticonvulsant and anti-inflammatory agent, possibly acting through the modulation of ion channels, GABAergic systems, or the inhibition of cyclooxygenase and inflammatory signaling pathways.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound to confirm these hypothesized mechanisms of action. Detailed structure-activity relationship studies will be crucial for optimizing its potency and selectivity for specific therapeutic targets. The experimental protocols outlined in this guide provide a roadmap for such investigations, which could ultimately lead to the development of novel and effective therapeutic agents based on this versatile chemical scaffold.

References

- Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety. PMC - NIH.

- Advances in synthetic approach to and antifungal activity of triazoles. PubMed Central - NIH.

- An Important Potential Anti-Epileptic/Anticonvulsant Active Group: A Review of 1,2,4-Triazole Groups and Their Action. Unknown Source.

- Triazole derivatives with improved in vitro antifungal activity over azole drugs. Unknown Source.

- Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group. PMC - NIH.

- 1,2,4-Triazole-based anticonvulsant agents with additional ROS scavenging activity are effective in a model of pharmacoresistant epilepsy. FLORE.

- Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole deriv

- 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. Sci-Hub.

- An insight on medicinal attributes of 1,2,4-triazoles. PMC - PubMed Central.

- 1,2,4-triazole derivatives as potential scaffold for anticonvulsant activity. PubMed.

- Study of anticonvulsant properties of 1,2,4-triazole derivatives and prospects for their use in pharmacy. Unknown Source.

- Full article: 1,2,4-Triazole-based anticonvulsant agents with additional ROS scavenging activity are effective in a model of pharmacoresistant epilepsy. Taylor & Francis Online.

- 1, 2, 4-TRIAZOLES: AS BIOLOGICALLY IMPORTANT AGENTS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.

- A Comprehensive review on 1, 2,4 Triazole. Unknown Source.

- Novel 3,4-diphenyl-1,2,4-triazole Derivatives as Potential Anti-inflammatory Drugs with COX1/COX2 Inhibitory Action. | Request PDF.

- Synthesis and Anti-Inflammatory Activity of a Novel Series of Diphenyl-1,2,4-triazoles and Related Derivatives.

- (PDF) 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES.

- Anti-Inflammatory Activity of 4-(4-(Heptyloxy)phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one via Repression of MAPK/NF-B Signaling P. Semantic Scholar.

- Synthesis and Antiprotozoal Activity of Cationic 1,4-Diphenyl-1H-1,2,3-Triazoles. PMC.

- Biological features of new 1,2,4-triazole derivatives (a liter

- In-silico Design, Synthesis and In vivo Anti-inflammatory Evaluation of Novel 1, 2, 4 - triazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.

-

Synthesis and Anti-inflammatory Activity of Some New 6-Aryltriazolo[3,4-b][7][9]thiadiazole Derivatives. Unknown Source.

- (PDF) Syntheses of 1, 2, 4 Triazole Derivatives and their Biological Activity.

- A Review on Synthesis and Biological Activity of 1,2,4-triazole Deriv

- Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives.

- Synthesis of some 3,5-diphenyl-4H-1,2,4-triazole derivatives as antitumor agents. Unknown Source.

- Synthesis and Characterization of Some New Diphenyl (5-Aryl- 4H-1,2,4-triazol-3-yl)Methanol.

- Synthesis of some 3,5-diphenyl-4H-1,2,4-triazole derivatives as antitumor agents. Unknown Source.

Sources

- 1. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sci-Hub. 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES / International Research Journal of Pharmacy, 2017 [sci-hub.se]

- 3. ijprajournal.com [ijprajournal.com]

- 4. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijpsr.com [ijpsr.com]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]

- 10. flore.unifi.it [flore.unifi.it]

- 11. 1,2,4-triazole derivatives as potential scaffold for anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Study of anticonvulsant properties of 1,2,4-triazole derivatives and prospects for their use in pharmacy | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 13. tandfonline.com [tandfonline.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. globalresearchonline.net [globalresearchonline.net]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Spectroscopic Data for (Diphenyl-4H-1,2,4-triazol-3-yl)methanol: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of (diphenyl-4H-1,2,4-triazol-3-yl)methanol. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who require a detailed understanding of the structural elucidation of this heterocyclic compound. The guide will delve into the theoretical underpinnings and practical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as they apply to this specific molecule.

Molecular Structure and Significance

This compound, with the chemical formula C₁₅H₁₃N₃O, is a heterocyclic compound featuring a 1,2,4-triazole ring substituted with a diphenylmethanol group at the 3-position. The 1,2,4-triazole moiety is a well-known pharmacophore present in a wide array of therapeutic agents, exhibiting a broad spectrum of biological activities, including antifungal, antiviral, and anticancer properties. The diphenylmethanol group can also contribute to the biological activity and physicochemical properties of the molecule. Accurate and unambiguous structural confirmation through spectroscopic methods is therefore a critical step in the synthesis and development of new chemical entities based on this scaffold.

Caption: Molecular Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the elucidation of the molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms.

Experimental Protocol: NMR Spectroscopy

A general protocol for acquiring NMR spectra is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is crucial to avoid signal overlap with the analyte protons. DMSO-d₆ is often preferred for compounds with exchangeable protons (OH, NH) as it allows for their observation.

-

Instrumentation: Record the ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.

-

Data Acquisition: Acquire the spectra at room temperature. For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

-

Referencing: Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to the residual solvent peak.

¹H NMR Spectral Data (Predicted)

The ¹H NMR spectrum of this compound is expected to exhibit the following characteristic signals:

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| Triazole N-H | ~13.0 - 14.0 | Broad Singlet | 1H | The acidic nature of this proton and its location on a nitrogen atom in an aromatic ring leads to a significant downfield shift. Its broadness is due to quadrupole broadening and potential exchange. |

| Triazole C-H | ~8.0 - 8.5 | Singlet | 1H | This proton is attached to an electron-deficient carbon atom in the aromatic triazole ring, resulting in a downfield chemical shift. |

| Aromatic C-H | ~7.2 - 7.6 | Multiplet | 10H | The protons of the two phenyl rings will appear as a complex multiplet in the typical aromatic region. |

| Methine C-H | ~6.0 - 6.5 | Singlet | 1H | This proton is adjacent to the hydroxyl group and the triazole ring, leading to a downfield shift. The multiplicity will be a singlet as there are no adjacent protons. |

| Hydroxyl O-H | ~5.5 - 6.5 | Broad Singlet | 1H | The chemical shift of the hydroxyl proton is highly dependent on concentration, temperature, and solvent. It is often observed as a broad signal and can be confirmed by D₂O exchange. |

¹³C NMR Spectral Data (Predicted)

The proton-decoupled ¹³C NMR spectrum is predicted to show the following signals:

| Carbon | Chemical Shift (δ, ppm) | Notes |

| Triazole C=N | ~160 - 165 | The carbon atom at the 3-position of the triazole ring, bonded to the diphenylmethanol group. |

| Triazole C-H | ~145 - 150 | The carbon atom at the 5-position of the triazole ring. |

| Aromatic C (ipso) | ~140 - 145 | The quaternary carbons of the phenyl rings attached to the methine carbon. |

| Aromatic C-H | ~125 - 130 | The protonated carbons of the phenyl rings. |

| Methine C-OH | ~75 - 80 | The carbon atom of the diphenylmethanol moiety, which is deshielded by the adjacent oxygen and aromatic rings. |

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of the bonds within the molecule.

Experimental Protocol: IR Spectroscopy

A standard procedure for obtaining an IR spectrum of a solid sample is the KBr pellet method:

-

Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg) in an agate mortar.

-

Pellet Formation: The mixture is then compressed under high pressure (8-10 tons) in a die to form a thin, transparent pellet.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

IR Spectral Data (Predicted)

The IR spectrum of this compound is expected to display the following characteristic absorption bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H Stretch (Alcohol) | 3200 - 3600 | Strong, Broad | The broadness is due to intermolecular hydrogen bonding.[1] |

| N-H Stretch (Triazole) | 3100 - 3300 | Medium, Broad | This band may overlap with the O-H stretch. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to Weak | Characteristic of sp² C-H bonds in the phenyl rings and the triazole ring.[1] |

| C=N Stretch (Triazole) | 1600 - 1650 | Medium | Stretching vibration of the carbon-nitrogen double bond within the triazole ring. |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Weak | Skeletal vibrations of the phenyl rings. |

| C-O Stretch (Alcohol) | 1000 - 1200 | Strong | Characteristic of the carbon-oxygen single bond in the alcohol.[1] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the molecular structure.

Experimental Protocol: Mass Spectrometry

Electrospray ionization (ESI) is a soft ionization technique suitable for this type of molecule:

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent, such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote protonation.

-

Instrumentation: The solution is introduced into an ESI mass spectrometer.

-

Ionization: A high voltage is applied to the solution, generating charged droplets from which the solvent evaporates to produce gas-phase ions.

-

Analysis: The ions are then separated based on their m/z ratio by a mass analyzer.

Mass Spectral Data (Predicted)

The ESI mass spectrum is expected to show a prominent protonated molecular ion peak. Fragmentation can be induced to provide structural information.

-

Molecular Ion: The expected protonated molecular ion [M+H]⁺ would be observed at an m/z corresponding to the molecular weight of the compound (251.28 g/mol ) plus the mass of a proton, i.e., at m/z ≈ 252.11 .

-

Key Fragmentation Pathways: Fragmentation of the molecular ion could proceed through several pathways, including:

-

Loss of water (-18 Da): A common fragmentation for alcohols, leading to a fragment at m/z ≈ 234.10 .

-

Cleavage of the C-C bond between the triazole ring and the diphenylmethanol moiety: This would lead to the formation of the stable diphenylmethyl cation (benzhydryl cation) at m/z = 167.09 .

-

Fragmentation of the triazole ring: The 1,2,4-triazole ring can undergo characteristic ring cleavage, often involving the loss of N₂ or HCN.

-

Caption: Proposed Mass Fragmentation Pathway

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a powerful and complementary set of tools for the comprehensive structural characterization of this compound. The predicted spectroscopic data presented in this guide, based on the known properties of its constituent functional groups and related structures, offer a robust framework for the interpretation of experimental results. This detailed analysis is fundamental for ensuring the identity and purity of this compound in research and development settings.

References

- Brainly. (2022, December 27). Analyze the Diphenylmethanol Infrared Spectrum. The infrared spectrum data points are as.

Sources

The Multifaceted Biological Activities of Diphenyl-1,2,4-Triazole Compounds: A Technical Guide for Drug Discovery Professionals

Introduction: The Diphenyl-1,2,4-Triazole Scaffold - A Privileged Structure in Medicinal Chemistry

The 1,2,4-triazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its unique physicochemical properties and its presence in numerous clinically approved drugs. When flanked by two phenyl rings, the resulting diphenyl-1,2,4-triazole core serves as a versatile scaffold, offering a three-dimensional arrangement of aromatic and heteroaromatic moieties that can engage with a variety of biological targets. This guide provides an in-depth exploration of the diverse biological activities exhibited by diphenyl-1,2,4-triazole derivatives, with a focus on their anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties. We will delve into the mechanisms of action, structure-activity relationships (SAR), and key experimental protocols for evaluating these activities, offering a comprehensive resource for researchers and drug development professionals.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Diphenyl-1,2,4-triazole derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy through various mechanisms of action.

Mechanism of Action: Targeting Key Players in Cancer Progression

The anticancer effects of these compounds are often attributed to their ability to inhibit crucial enzymes and proteins involved in cancer cell proliferation and survival.

-

Aromatase Inhibition: Aromatase, a cytochrome P450 enzyme, is a key player in estrogen biosynthesis. Its inhibition is a validated strategy for the treatment of hormone-dependent breast cancer. Certain diphenyl-1,2,4-triazole derivatives, structurally similar to non-steroidal aromatase inhibitors like Letrozole and Anastrozole, have shown potent aromatase inhibitory activity. The nitrogen atoms of the 1,2,4-triazole ring are thought to coordinate with the heme iron atom in the active site of the aromatase enzyme, while the diphenyl moieties engage in hydrophobic interactions, leading to competitive inhibition.[1][2][3][4][5]

-

Tubulin Polymerization Inhibition: Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them an attractive target for anticancer drugs. Some diphenyl-1,2,4-triazole compounds have been identified as potent inhibitors of tubulin polymerization, acting at the colchicine binding site.[6][7][8][9][10][11] By disrupting microtubule dynamics, these compounds induce cell cycle arrest at the G2/M phase, ultimately leading to apoptosis in cancer cells.

-

Kinase Inhibition (EGFR and BRAF): The epidermal growth factor receptor (EGFR) and BRAF kinase are critical components of signaling pathways that drive cell proliferation and survival. Dysregulation of these kinases is a hallmark of many cancers. Novel diphenyl-1,2,4-triazole derivatives have been shown to exhibit inhibitory activity against both EGFR and BRAF, highlighting their potential as dual-target anticancer agents.[7][12][13][14]

A simplified representation of these anticancer mechanisms is depicted below:

Caption: Anticancer mechanisms of diphenyl-1,2,4-triazole compounds.

Structure-Activity Relationship (SAR) Insights

The anticancer potency of diphenyl-1,2,4-triazole derivatives is highly dependent on the nature and position of substituents on the phenyl rings.

| Position | Substituent | Impact on Anticancer Activity |

| Phenyl Ring A | Electron-withdrawing groups (e.g., -Cl, -Br) | Generally increases cytotoxic activity. |

| Phenyl Ring B | Varies depending on the target. For aromatase inhibitors, specific substitutions can enhance binding to the active site. | Can modulate selectivity and potency. |

| Linker between Phenyl Rings and Triazole | Presence of a carbonyl group | Can enhance activity through hydrogen bonding interactions. |

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cell lines.[15][16][17][18][19]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with serial dilutions of the diphenyl-1,2,4-triazole compounds and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

The workflow for the MTT assay is illustrated below:

Caption: Workflow for the MTT cytotoxicity assay.

Anti-inflammatory Activity: Quelling the Flames of Inflammation

Chronic inflammation is a key contributor to various diseases. Diphenyl-1,2,4-triazole derivatives have demonstrated significant anti-inflammatory potential.

Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

The primary mechanism underlying the anti-inflammatory activity of these compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[20][21][22][23][24] COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. By inhibiting COX, these compounds reduce prostaglandin production, thereby alleviating inflammation. Some derivatives exhibit selectivity for COX-2 over COX-1, which is a desirable trait as it may lead to a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.

Caption: Mechanism of anti-inflammatory action via COX inhibition.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

The carrageenan-induced paw edema model is a widely used in vivo assay to screen for acute anti-inflammatory activity.[25][26][27][28][29]

Principle: Subplantar injection of carrageenan, an irritant, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling is a measure of its anti-inflammatory activity.

Step-by-Step Methodology:

-

Animal Acclimatization and Grouping: Acclimatize rodents (typically rats or mice) to the laboratory conditions and divide them into groups (vehicle control, positive control e.g., indomethacin, and test compound groups).

-

Baseline Paw Volume Measurement: Measure the initial volume of the hind paw of each animal using a plethysmometer.

-

Compound Administration: Administer the test compounds and controls orally or intraperitoneally.

-

Induction of Edema: After a specific time (e.g., 1 hour), inject a 1% carrageenan solution into the subplantar region of the hind paw.

-

Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage inhibition of paw edema for each group compared to the vehicle control group.

Anticonvulsant Activity: Calming the Storm in the Brain

Epilepsy is a neurological disorder characterized by recurrent seizures. Diphenyl-1,2,4-triazole derivatives have shown promise as potential anticonvulsant agents.

Mechanism of Action: Modulation of the GABAA Receptor

The anticonvulsant activity of many diphenyl-1,2,4-triazole compounds is believed to be mediated through their interaction with the γ-aminobutyric acid type A (GABAA) receptor.[30][31][32] The GABAA receptor is the major inhibitory neurotransmitter receptor in the central nervous system. By positively modulating the GABAA receptor, these compounds enhance GABAergic inhibition, leading to a decrease in neuronal excitability and suppression of seizure activity.

Caption: GABAA receptor-mediated anticonvulsant mechanism.

Experimental Protocol: Pentylenetetrazole (PTZ)-Induced Seizure Model

The pentylenetetrazole (PTZ)-induced seizure model is a standard preclinical model used to evaluate the efficacy of potential anticonvulsant drugs.[33][34][35][36][37]

Principle: PTZ is a GABAA receptor antagonist that induces generalized seizures in rodents. The ability of a compound to prevent or delay the onset of PTZ-induced seizures is indicative of its anticonvulsant activity.

Step-by-Step Methodology:

-

Animal Preparation and Grouping: Acclimatize rodents and divide them into experimental groups.

-

Compound Administration: Administer the test compounds and controls.

-

PTZ Injection: After a defined pretreatment time, administer a convulsive dose of PTZ subcutaneously or intraperitoneally.

-

Seizure Observation: Observe the animals for a specific period (e.g., 30 minutes) and record the latency to the first seizure and the severity of seizures using a standardized scoring system.

-

Data Analysis: Compare the seizure latency and severity in the treated groups to the control group. The ED50 (the dose of the compound that protects 50% of the animals from seizures) can also be determined.

Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antimicrobial resistance necessitates the development of new antimicrobial agents. Diphenyl-1,2,4-triazole derivatives have demonstrated activity against a range of bacterial and fungal pathogens.[38][39][40][41]

Mechanism of Action

The precise mechanisms of antimicrobial action for diphenyl-1,2,4-triazole compounds are still under investigation and may vary depending on the specific derivative and the microbial species. Potential mechanisms include inhibition of essential enzymes, disruption of cell membrane integrity, and interference with nucleic acid or protein synthesis.

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[42][43][44][45][46]

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Step-by-Step Methodology:

-

Preparation of Antimicrobial Agent Dilutions: Prepare serial twofold dilutions of the diphenyl-1,2,4-triazole compounds in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: After incubation, visually inspect the wells for microbial growth (turbidity). The MIC is the lowest concentration of the compound in which no growth is observed.

Conclusion and Future Directions

The diphenyl-1,2,4-triazole scaffold has proven to be a remarkably versatile platform for the development of novel therapeutic agents with a wide spectrum of biological activities. The insights into their mechanisms of action and structure-activity relationships presented in this guide provide a solid foundation for the rational design of new and more potent derivatives. Future research should focus on optimizing the pharmacokinetic and toxicological profiles of these compounds to advance the most promising candidates towards clinical development. The continued exploration of this privileged scaffold holds great promise for addressing unmet medical needs in oncology, inflammation, neurology, and infectious diseases.

References

-

Shimada, T., et al. (2018). Pentylenetetrazole-Induced Kindling Mouse Model. Journal of Visualized Experiments. [Link]

-

JoVE. (2025). Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice. [Link]

-

JoVE. (2018). PTZ-Induced Epilepsy Model in Mice. JoVE Journal. [Link]

-

UKHSA Research Portal. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. [Link]

-

ResearchGate. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. [Link]

-